molecular formula C15H13F6N5O B3337971 5-(4-Fluorophenyl)-7-(pentafluoroethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carbohydrazide CAS No. 832739-62-5

5-(4-Fluorophenyl)-7-(pentafluoroethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carbohydrazide

Cat. No.: B3337971
CAS No.: 832739-62-5
M. Wt: 393.29
InChI Key: XHNUNZIVMUYEIF-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[1,5-a]pyrimidine class, characterized by a bicyclic scaffold combining pyrazole and pyrimidine rings. The structure includes a 4-fluorophenyl group at position 5 and a pentafluoroethyl (-CF₂CF₃) substituent at position 7, with a carbohydrazide (-CONHNH₂) functional group at position 2 (CAS: 832737-90-3, Purity: 97% ).

Key structural features:

  • 4-Fluorophenyl group: Enhances metabolic stability and binding affinity via hydrophobic interactions .
  • Pentafluoroethyl group: Increases electron-withdrawing effects and resistance to enzymatic degradation compared to trifluoromethyl (-CF₃) .
  • Carbohydrazide moiety: Imparts reactivity for further derivatization, such as hydrazone formation .

Properties

IUPAC Name

5-(4-fluorophenyl)-7-(1,1,2,2,2-pentafluoroethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F6N5O/c16-8-3-1-7(2-4-8)9-5-11(14(17,18)15(19,20)21)26-12(23-9)6-10(25-26)13(27)24-22/h1-4,6,9,11,23H,5,22H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHNUNZIVMUYEIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC2=CC(=NN2C1C(C(F)(F)F)(F)F)C(=O)NN)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F6N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Variations at Position 7

The substituent at position 7 significantly influences physicochemical and biological properties:

Compound Name Position 7 Substituent Molecular Formula Key Properties/Activities References
Target Compound -CF₂CF₃ (pentafluoroethyl) C₁₇H₁₂F₆N₆O High lipophilicity; potential CNS activity inferred from analogs
5-(4-Fluorophenyl)-7-(trifluoromethyl)-... -CF₃ C₁₆H₁₂F₄N₆O Used in kinase inhibition studies; CAS: 832737-90-3
Ethyl 5-(4-Fluorophenyl)-7-(trifluoromethyl)-... -CF₃ (ethyl ester) C₁₇H₁₆F₄N₄O₂ Improved solubility due to ester group; research reagent
7-(Difluoromethyl)-5-methyl-... -CHF₂ C₁₀H₁₂F₂N₄O₂ Enhanced metabolic stability; antifungal activity

Key Observations :

  • Trifluoromethyl (-CF₃) analogs are more extensively studied, showing activity as κ-opioid receptor agonists and kinase inhibitors .

Variations in Aromatic Substituents at Position 5

The aromatic group at position 5 modulates target selectivity:

Compound Name Position 5 Substituent Key Findings References
Target Compound 4-Fluorophenyl Predicted enhanced binding to fluorophilic enzyme pockets
5-(3,5-Bis(trifluoromethyl)phenyl)-... 3,5-Bis(trifluoromethyl)phenyl High potency in enzyme inhibition (IC₅₀ < 1 μM)
5-(4-Methoxyphenyl)-7-(trifluoromethyl)-... 4-Methoxyphenyl Improved solubility; reduced cytotoxicity
5-(Thiophen-2-yl)-7-(trifluoromethyl)-... Thiophen-2-yl Antiparasitic activity against Trypanosoma spp.

Key Observations :

  • Electron-withdrawing groups (e.g., -F, -CF₃) improve binding to hydrophobic targets .
  • Bulkier substituents (e.g., bis(trifluoromethyl)phenyl) enhance steric interactions but may reduce solubility .

Functional Group Modifications at Position 2

The carbohydrazide group allows diverse chemical modifications:

Compound Name Position 2 Functional Group Applications References
Target Compound -CONHNH₂ (carbohydrazide) Precursor for hydrazone-based libraries
2-(4-Fluorophenyl)-5-methyl-...-carbohydrazide -CONHNH₂ Antimicrobial activity (MIC: 8–32 μg/mL)
Ethyl 5-(4-Fluorophenyl)-...-carboxylate -COOEt Intermediate for prodrug development
N-(4-Methoxybenzyl)-...-carboxamide -CONH-benzyl Improved oral bioavailability

Key Observations :

  • Hydrazide derivatives are versatile intermediates for synthesizing hydrazones, which exhibit antimicrobial and antitumor activities .
  • Ester or amide derivatives improve pharmacokinetic profiles but may require metabolic activation .

Q & A

Basic Research Questions

Q. What synthetic methodologies are suitable for preparing 5-(4-Fluorophenyl)-7-(pentafluoroethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carbohydrazide?

  • Methodological Answer : The compound’s synthesis typically involves multi-step protocols, including cyclization and hydrazide formation. For example:

Core Pyrazolo[1,5-a]pyrimidine Formation : Use a Vilsmeier-Haack-Arnold formylation (POCl₃/DMF) to cyclize intermediates like ethylidene hydrazines .

Carbohydrazide Introduction : React an ethyl carboxylate precursor with hydrazine in ethanol/water (4:1 v/v) under reflux (78°C), monitored via TLC .

  • Critical Parameters : Solvent choice (ethanol enhances yield), reaction time (6–8 hours), and purification via recrystallization .

Q. How is the structural integrity of this compound validated in academic research?

  • Methodological Answer : Use complementary analytical techniques:

  • NMR Spectroscopy : Confirm substituent positions (e.g., fluorophenyl at C5) via ¹H/¹³C NMR chemical shifts .
  • Mass Spectrometry (MS) : Verify molecular weight (e.g., [M+H]+ ion) and fragmentation patterns .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., C–F···H interactions) using single-crystal data .

Q. What in vitro biological assays are appropriate for preliminary activity screening?

  • Methodological Answer : Prioritize assays aligned with pyrazolo[1,5-a]pyrimidine pharmacology:

  • Kinase Inhibition : Use ATP-competitive assays (e.g., EGFR or VEGFR2 kinases) with IC₅₀ calculations .
  • Antimicrobial Activity : Test against Gram-positive bacteria (e.g., S. aureus) via broth microdilution (MIC ≤ 8 µg/mL) .
  • Cytotoxicity : Screen in cancer cell lines (e.g., MCF-7) using MTT assays, comparing to fluorouracil .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Methodological Answer : Systematically modify substituents and evaluate effects:

  • Fluorophenyl vs. Chlorophenyl : Replace the 4-fluorophenyl group with 4-chlorophenyl to assess halogen-driven potency changes (e.g., logP and target binding) .
  • Pentafluoroethyl Truncation : Synthesize analogs with -CF₃ or -CH₂CF₃ to determine fluorinated chain contributions to metabolic stability .
  • Carbohydrazide Functionalization : Introduce acylhydrazone derivatives (e.g., with aldehydes) to enhance solubility or selectivity .

Q. What in silico strategies predict target interactions for this compound?

  • Methodological Answer : Combine computational tools:

  • Molecular Docking : Use AutoDock Vina to model binding poses in kinase active sites (e.g., PDB: 1M17), prioritizing residues like Asp831 in EGFR .
  • Pharmacophore Mapping : Identify critical features (e.g., hydrogen-bond acceptors from fluorophenyl) using Schrödinger’s Phase .
  • ADMET Prediction : Calculate pharmacokinetic properties (e.g., BBB permeability, CYP450 inhibition) via SwissADME .

Q. How can researchers resolve contradictions in synthetic yield data across studies?

  • Methodological Answer : Control variables systematically:

  • Reagent Purity : Use ≥99% hydrazine and anhydrous solvents to minimize side reactions .
  • Temperature Gradients : Compare reflux (78°C) vs. microwave-assisted synthesis (100°C) for cyclization efficiency .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to improve regioselectivity in pyrimidine ring closure .

Q. What functional group reactivities are critical for derivatization?

  • Methodological Answer : Prioritize the carbohydrazide (-CONHNH₂) moiety:

  • Condensation Reactions : React with aldehydes/ketones to form hydrazones, enhancing π-π stacking in target binding .
  • Oxidation : Convert to 1,3,4-oxadiazoles using MnO₂, improving metabolic stability .
  • Cross-Coupling : Employ Suzuki-Miyaura reactions on fluorophenyl for biaryl diversification .

Q. How can analytical workflows be optimized for impurity profiling?

  • Methodological Answer : Implement orthogonal methods:

  • HPLC-PDA : Use C18 columns (ACN/water gradient) to resolve regioisomers (e.g., pyrimidine vs. pyrazole ring substitution) .
  • LC-MS/MS : Detect trace impurities (e.g., des-fluoro byproducts) with MRM transitions .
  • NMR DOSY : Differentiate aggregates or polymorphs in DMSO-d₆ .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(4-Fluorophenyl)-7-(pentafluoroethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carbohydrazide
Reactant of Route 2
5-(4-Fluorophenyl)-7-(pentafluoroethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carbohydrazide

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